molecular formula C8H19ClNOP B2788707 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride CAS No. 2445791-74-0

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride

Cat. No.: B2788707
CAS No.: 2445791-74-0
M. Wt: 211.67
InChI Key: PWDPOHCFQUYLAN-UHFFFAOYSA-N
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Description

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride is a chemical compound with the molecular formula C8H12NOP. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is modified by the addition of a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride typically involves the reaction of 2-methylpiperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Dimethylphosphoryl-2-methylpiperidine;hydrochloride is similar to other piperidine derivatives, such as 2-(dimethylphosphoryl)piperidine and 4-(dimethylphosphoryl)-2-methoxyaniline hydrochloride. its unique structural features, such as the presence of the dimethylphosphoryl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Properties

IUPAC Name

2-dimethylphosphoryl-2-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP.ClH/c1-8(11(2,3)10)6-4-5-7-9-8;/h9H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDPOHCFQUYLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)P(=O)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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